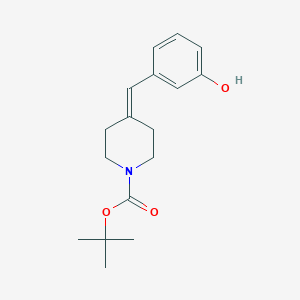
Boc-D-Valine-L-Phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Valine-L-Phe-OH is a compound used in peptide synthesis. It is a dipeptide consisting of D-valine and L-phenylalanine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-valine. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Valine-L-Phe-OH typically involves the following steps:
Protection of the amino group: The amino group of D-valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using industrial-grade di-tert-butyl dicarbonate and bases in large reactors.
Automated coupling: Employing automated peptide synthesizers to couple the protected D-valine with L-phenylalanine efficiently.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Valine-L-Phe-OH undergoes several types of chemical reactions:
Coupling reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole, 1-hydroxy-7-azabenzotriazole.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.
Coupling: Formation of longer peptide chains by linking with other amino acids.
Scientific Research Applications
Boc-D-Valine-L-Phe-OH is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a building block for synthesizing longer peptides and proteins.
Drug development: Used in the synthesis of peptide-based drugs and prodrugs.
Biological studies: Employed in studying protein-protein interactions and enzyme-substrate interactions.
Industrial applications: Utilized in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-D-Valine-L-Phe-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of D-valine during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation, allowing the synthesis of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Valine-L-Phe-OH: Similar structure but with L-valine instead of D-valine.
Boc-D-Valine-L-Leucine-OH: Contains L-leucine instead of L-phenylalanine.
Boc-L-Valine-L-Leucine-OH: Both amino acids are in the L-configuration.
Uniqueness
Boc-D-Valine-L-Phe-OH is unique due to the presence of D-valine, which can impart different stereochemical properties compared to its L-valine counterpart. This can affect the overall conformation and biological activity of the synthesized peptides .
Properties
IUPAC Name |
(2S)-2-[[(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)15(21-18(25)26-19(3,4)5)16(22)20-14(17(23)24)11-13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3,(H,20,22)(H,21,25)(H,23,24)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPXIFCBNOUEBC-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-5H-chromeno[4,3-d]pyrimidine-2-thiol](/img/structure/B7910320.png)

![3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7910341.png)


![1-(3-methoxybenzyl)-6-chloro-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7910356.png)




![3-((Pyridin-2-yl)methylamino)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B7910397.png)

![2-(4-fluorophenyl)-2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B7910415.png)
